Z-VAD-FMK: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
Z-VAD-FMK: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in the study of apoptosis and other cellular processes mediated by caspases. Its ability to block the proteolytic activity of most caspases makes it an invaluable tool for elucidating the intricate signaling pathways governing programmed cell death. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of Z-VAD-FMK, supplemented with detailed experimental protocols and quantitative data to support its application in research and drug development.
Chemical Properties and Structure
Z-VAD-FMK is a synthetic tripeptide that has been chemically modified to enhance its inhibitory activity and cell permeability. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is a fluoromethylketone (FMK) moiety, which is crucial for its irreversible binding to the active site of caspases. The aspartate residue is O-methylated, which increases its stability and cell permeability.
| Property | Value |
| IUPAC Name | methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate |
| Synonyms | Z-Val-Ala-Asp(OMe)-FMK, Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone[1] |
| Molecular Formula | C22H30FN3O7[1][2] |
| Molecular Weight | 467.49 g/mol [2] |
| CAS Number | 187389-52-2 |
| SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
| Solubility | Soluble in DMSO (≥23.37 mg/mL); insoluble in ethanol and water. |
| Purity | Typically ≥95% (as determined by HPLC) |
| Appearance | White to off-white solid or lyophilized powder |
| Storage | Store at -20°C, desiccated and protected from light. |
Mechanism of Action: Inhibition of Apoptosis Signaling Pathways
Z-VAD-FMK functions as a broad-spectrum inhibitor of caspases, a family of cysteine proteases that are central executioners of apoptosis. It irreversibly binds to the catalytic site of caspases, thereby preventing the cleavage of their downstream substrates.
Apoptosis is initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of caspases.
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Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8. Active caspase-8 can then directly activate effector caspases like caspase-3.
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Intrinsic Pathway: Cellular stress signals, such as DNA damage or growth factor withdrawal, lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Active caspase-9 proceeds to activate effector caspases, primarily caspase-3.
Z-VAD-FMK inhibits both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7), effectively blocking the apoptotic cascade at multiple points.
Caption: Z-VAD-FMK inhibits both extrinsic and intrinsic apoptosis pathways.
Quantitative Data: Inhibitory Potency
The inhibitory potency of Z-VAD-FMK is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against various caspases. While it is a pan-caspase inhibitor, its affinity for individual caspases can vary.
| Caspase | IC50 (nM) | Ki (nM) |
| Caspase-1 | 20 | 0.5 |
| Caspase-3 | 400 | 2.3 |
| Caspase-4 | 50 | - |
| Caspase-5 | 50 | - |
| Caspase-6 | - | 2.8 |
| Caspase-7 | 1000 | 18 |
| Caspase-8 | 100 | 0.8 |
| Caspase-9 | - | 1.1 |
| Caspase-10 | - | 1.0 |
Note: IC50 and Ki values can vary depending on the experimental conditions and assay used. The values presented are approximations based on available literature.
Experimental Protocols
Western Blot Analysis of Apoptosis Inhibition
This protocol describes the use of Z-VAD-FMK to inhibit apoptosis in cell culture, followed by Western blot analysis of key apoptotic markers such as cleaved PARP and cleaved Caspase-3.
Materials:
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Cell line of interest (e.g., Jurkat, HeLa)
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Complete cell culture medium
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Apoptosis-inducing agent (e.g., staurosporine, etoposide)
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Z-VAD-FMK (stock solution in DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
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Treatment:
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Pre-treat cells with the desired concentration of Z-VAD-FMK (typically 20-100 µM) for 1-2 hours.
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Add the apoptosis-inducing agent at a predetermined effective concentration.
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Include appropriate controls: untreated cells, cells treated with the inducing agent alone, and cells treated with Z-VAD-FMK alone.
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Incubate for the desired time period (e.g., 6-24 hours).
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the protein extract.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
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Run the gel to separate the proteins by size.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the protein bands using an ECL substrate and an imaging system.
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Caption: Workflow for Western blot analysis of apoptosis inhibition.
Cell Viability Assay (WST-1)
This protocol outlines the use of a WST-1 assay to quantify the protective effect of Z-VAD-FMK against apoptosis-induced cell death.
Materials:
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Cell line of interest
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Complete cell culture medium
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Apoptosis-inducing agent
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Z-VAD-FMK
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96-well cell culture plates
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WST-1 reagent
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
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Treatment:
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After 24 hours, pre-treat the cells with various concentrations of Z-VAD-FMK for 1-2 hours.
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Add the apoptosis-inducing agent.
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Include control wells (untreated, inducer alone, Z-VAD-FMK alone).
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Incubate for the desired time period.
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WST-1 Assay:
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Add 10 µL of WST-1 reagent to each well.
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Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
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Gently shake the plate for 1 minute on a shaker.
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Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
Z-VAD-FMK is an indispensable tool for researchers and scientists in the field of apoptosis and cell death. Its well-characterized chemical properties, structure, and mechanism of action as a pan-caspase inhibitor allow for the precise dissection of caspase-dependent signaling pathways. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for the effective application of Z-VAD-FMK in a variety of experimental settings, ultimately contributing to advancements in our understanding of cellular physiology and the development of novel therapeutics.
